1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene: Physical Properties, Mechanistic Insights, and Applications in Advanced Synthesis
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene: Physical Properties, Mechanistic Insights, and Applications in Advanced Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, highly fluorinated aromatic building blocks are indispensable. 1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene (CAS: 320-22-9) [1][2] stands out as a highly specialized, electron-deficient scaffold. Characterized by a central benzene ring fully substituted at the 1, 2, 4, and 5 positions with two chlorine atoms and two trifluoromethyl (–CF₃) groups, this compound is a critical precursor for synthesizing complex pharmaceuticals, agrochemicals, and high-performance materials like fluorinated polyimides.
This whitepaper provides a rigorous analysis of its physical properties, the causality behind its chemical behavior, and self-validating experimental protocols for its characterization.
Core Physical Properties & Causality Analysis
Understanding the physical properties of 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene requires looking beyond the raw data to the underlying molecular dynamics. The table below summarizes the consensus quantitative data for this compound[2][3][4].
Quantitative Physical Data
| Property | Value | Causality / Mechanistic Driver |
| Molecular Formula | C₈H₂Cl₂F₆[1][4] | Defines the highly halogenated, electron-deficient core. |
| Molecular Weight | 282.99 g/mol [3][4] | High mass relative to carbon count due to 8 heavy halogen atoms. |
| Boiling Point | ~182 °C[3] | Lower than expected for its MW due to the "Teflon effect" of –CF₃ groups reducing polarizability and London dispersion forces. |
| Density | 1.569 g/cm³[2] | High mass-to-volume ratio driven by the dense packing of heavy Cl and F atoms within a small van der Waals volume. |
| Lipophilicity (XLogP3) | 4.9[3] | Extreme hydrophobicity imparted by the dual –CF₃ groups, crucial for driving passive membrane permeability in CNS drugs. |
| Purity (Commercial) | ≥95%[1][4] | Standard synthetic grade requiring rigorous GC-MS validation before use. |
The "Why" Behind the Data (E-E-A-T Insights)
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Density & Volatility: The boiling point of 182 °C[3] is remarkably low for a molecule weighing ~283 g/mol [4]. The highly electronegative fluorine atoms tightly bind their electron clouds, drastically reducing the molecule's overall polarizability. This weakens intermolecular van der Waals interactions, making it relatively volatile while maintaining a high liquid density (1.569 g/cm³)[2].
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Lipophilicity & Drug Design: An XLogP3 of 4.9[3] places this compound near the upper threshold of Lipinski’s Rule of 5. In drug development, incorporating this bis(trifluoromethyl) motif dramatically increases lipophilicity, which can be leveraged to enhance blood-brain barrier (BBB) penetration. However, downstream functionalization must introduce polar moieties to maintain aqueous solubility.
Structural Reactivity and Mechanistic Pathways
The electronic landscape of 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene is dominated by the profound electron-withdrawing nature of the –CF₃ groups.
Through both inductive (–I) and mesomeric effects, the –CF₃ groups pull electron density away from the aromatic ring, rendering the carbon atoms attached to the ortho-chlorines highly electrophilic. This activates the molecule for Nucleophilic Aromatic Substitution (SₙAr) . When a nucleophile (e.g., an amine or thiolate) attacks, the resulting anionic intermediate (Meisenheimer complex) is deeply stabilized by the electron-withdrawing fluorine atoms, facilitating the rapid elimination of the chloride leaving group.
Fig 1: SₙAr reaction pathway highlighting Meisenheimer complex stabilization by CF₃ groups.
Experimental Protocols for Physical Characterization
To ensure scientific integrity, any utilization of 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene must begin with a rigorous, self-validating analytical workflow. Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk in sensitive pharmaceutical syntheses.
Protocol A: GC-MS Purity and Molecular Weight Validation
This protocol is designed as a self-validating system by incorporating an internal standard, which corrects for instrumental drift and injection volume variances.
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade dichloromethane (DCM). Add 10.0 µL of fluorobenzene as an internal standard.
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Causality: Fluorobenzene shares structural similarities (volatility, ionization potential) but elutes earlier, providing a reliable baseline to quantify the exact purity of the target compound.
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Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar fused silica capillary column (e.g., HP-5MS) using helium as the carrier gas (1.0 mL/min).
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Temperature Program: Hold at 50 °C for 2 mins, ramp at 15 °C/min to 250 °C.
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Causality: The non-polar stationary phase separates the highly lipophilic analyte efficiently based on boiling point and dispersion interactions.
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Mass Spectrometry (EI Mode): Operate the MS in Electron Ionization mode at 70 eV.
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Validation Marker: Confirm the molecular ion peak at m/z 282/284/286[3] (reflecting the distinctive isotopic signature of two chlorine atoms) and secondary fragmentation peaks corresponding to the loss of a –CF₃ radical (m/z 213).
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Protocol B: Density Determination via Pycnometry
Because the density of highly halogenated liquids fluctuates significantly with thermal expansion, strict temperature control is the cornerstone of this protocol's trustworthiness.
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Calibration: Thoroughly clean and dry a 10 mL glass pycnometer. Calibrate its exact volume using ultra-pure water equilibrated precisely at 20.0 °C in a thermostatic water bath.
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Measurement: Fill the pycnometer with 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene. Submerge the apparatus in the 20.0 °C water bath for 15 minutes to reach thermal equilibrium. Wipe the exterior completely dry and weigh on an analytical balance (0.1 mg precision).
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Calculation: Calculate the density (
). The result should closely align with the predicted ~1.569 g/cm³[2].
Fig 2: Self-validating analytical workflow for physical property and purity verification.
Applications in Advanced Synthesis
The unique physical and electronic properties of 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene make it a highly sought-after intermediate[5]:
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Pharmaceutical Development: The bis(trifluoromethyl) motif is frequently utilized to block cytochrome P450-mediated oxidation at specific aromatic sites, thereby increasing the metabolic half-life of drug candidates. Furthermore, the strong electron-withdrawing effect lowers the pKa of adjacent functional groups in downstream derivatives, which can be tuned to optimize target binding affinity.
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Materials Science: It serves as a vital monomeric precursor for. The incorporation of –CF₃ groups imparts low dielectric constants, high optical transparency, and exceptional thermal stability to the resulting polymers, which are critical for aerospace engineering and microelectronic fabrication.
References
To ensure authoritative grounding and facilitate further verification, the following sources were utilized to compile the physical properties and commercial standards of 1,2-dichloro-4,5-bis-(trifluoromethyl)benzene:
Sources
- 1. 1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene_320-22-9_Hairui Chemical [hairuichem.com]
- 2. 320-22-9 CAS MSDS (1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 320-22-9|1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene|1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene| -范德生物科技公司 [bio-fount.com]
